2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of aromatic alcohols It features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with chloroethanol in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)ethanol.
Substitution: 2-Azido-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol or 2-Thio-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the methoxy group can engage in electron-donating interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Similar structure but lacks the chloro and hydroxyl groups.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but lacks the fluoro and hydroxyl groups.
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the chloro and fluoro groups.
Uniqueness
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of all three functional groups (chloro, fluoro, and methoxy) on the phenyl ring, along with the ethan-1-ol moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10ClFO2 |
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Molecular Weight |
204.62 g/mol |
IUPAC Name |
2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3 |
InChI Key |
WEOJHWQBPOXBNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCl)O)F |
Origin of Product |
United States |
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